(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Catalog No.
S672934
CAS No.
959581-98-7
M.F
C13H19NO4
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)...

CAS Number

959581-98-7

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

DMBBSZBBZZUEMF-ZJUUUORDSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with significant utility in organic synthesis. Its molecular formula is C13H19NO4, and it has a molecular weight of approximately 253.29 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a prop-2-yn-1-yl group, which contributes to its unique chemical properties and reactivity . It is often identified by its CAS number 959581-98-7.

Typical of amino acids and derivatives. Key reactions include:

  • Nucleophilic Substitution: The terminal alkyne group can undergo nucleophilic attack, making it suitable for coupling reactions.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can further react in peptide synthesis.
  • Cyclization Reactions: The structure allows for potential cyclization to form more complex cyclic compounds, especially when combined with other reactants.

The synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as proline derivatives.
  • Introduction of the tert-butoxycarbonyl Group: This step usually involves protection strategies where the amine group of proline is protected using tert-butoxycarbonyl chloride.
  • Alkyne Substitution: The prop-2-yn-1-yl group can be introduced via nucleophilic substitution or coupling reactions.

These steps may vary depending on the specific reagents and conditions used .

This compound serves as an important chiral reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce chirality into synthetic pathways makes it valuable for creating enantiomerically pure compounds. Additionally, it may find applications in peptide synthesis and as an intermediate in the preparation of more complex molecular architectures .

Interaction studies involving (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid are essential for understanding its behavior in biological systems. Research may focus on:

  • Binding Affinity: Evaluating how well this compound or its derivatives bind to specific biological targets.
  • Metabolic Stability: Investigating how this compound is metabolized within biological systems.

Such studies would provide insights into its potential therapeutic applications and safety profile.

Several compounds share structural similarities with (2S,4R)-1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid. Notable examples include:

Compound NameStructureUnique Features
Boc-(R)-γ-propargyl-L-prolineContains a propargyl groupUsed in similar applications but differs in chirality and substituents
Boc-(R)-4-fluoro-L-prolineContains a fluorine atomExhibits different reactivity due to the presence of fluorine
Boc-(R)-4-(3-butenyl)-L-prolineContains a butenyl side chainOffers different synthetic pathways compared to propynyl derivatives

These compounds highlight the structural diversity within this class of chiral amino acid derivatives, each offering unique reactivity profiles and applications .

XLogP3

1.7

Wikipedia

Boc-(R)-4-(2-propynyl)-L-proline

Dates

Modify: 2023-08-15

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